ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate CAS 6288-55-7 properties
ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate CAS 6288-55-7 properties
Executive Summary
Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate (CAS 6288-55-7) is a trisubstituted
This guide details the physicochemical properties, synthetic protocols, stereochemical considerations, and downstream reactivity of this compound, designed for researchers in medicinal chemistry and process development.
Part 1: Chemical Identity & Physicochemical Profile[1]
Nomenclature & Identification
-
IUPAC Name: Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate
-
Common Names: Ethyl
-diethylaminocinnamate; -Diethylamino-cinnamic acid ethyl ester -
CAS Registry Number: 6288-55-7
-
Molecular Formula:
-
Molecular Weight: 247.33 g/mol
Physicochemical Properties
Note: Specific experimental constants for this CAS are limited in public registries. Values below represent consensus estimates based on structural analogues (e.g., ethyl 3-(piperidin-1-yl)-3-phenylacrylate) and computational models.
| Property | Value / Description | Note |
| Physical State | Viscous oil to low-melting solid | Analogues often melt between 50–90 °C; diethylamino variants are often oils due to conformational flexibility. |
| Boiling Point | ~340–350 °C (at 760 mmHg) | Decomposes before boiling at atm pressure. Distillable under high vacuum (<1 mmHg). |
| Density | ~1.05 ± 0.05 g/cm³ | Predicted based on molar volume. |
| Solubility | Soluble in DCM, EtOAc, Toluene, Chloroform. | Insoluble in water due to lipophilic phenyl/ethyl groups. |
| LogP | ~3.5–4.0 | Highly lipophilic. |
| pKa (Conjugate Acid) | ~2.5–3.5 (at Nitrogen) | The lone pair is delocalized into the carbonyl, significantly reducing basicity compared to diethylamine. |
Part 2: Synthesis & Stereochemical Control
Synthetic Strategy
The most robust route to CAS 6288-55-7 is the condensation of ethyl benzoylacetate with diethylamine . This reaction is an equilibrium process that requires the removal of water to drive conversion (Le Chatelier's principle).
Reaction Workflow Diagram
Figure 1: Synthetic workflow for the condensation of
Detailed Protocol (Dean-Stark Method)
Reagents:
-
Ethyl benzoylacetate (1.0 equiv)
-
Diethylamine (1.2–1.5 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Solvent: Toluene or Benzene (anhydrous)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add ethyl benzoylacetate, p-TSA, and toluene to the flask. Add diethylamine last.
-
Reflux: Heat the mixture to vigorous reflux. The azeotropic removal of water is critical. Monitor the water level in the Dean-Stark trap.
-
Note: Diethylamine is volatile (BP ~55 °C). Use an excess or add it portion-wise if using a solvent with a higher boiling point to prevent loss before reaction.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting keto-ester (UV active) should disappear, replaced by a lower Rf spot (enamine).
-
Workup: Cool to room temperature. Wash the organic layer with saturated
(to remove acid catalyst) and brine. Dry over . -
Purification: Concentrate under reduced pressure. The residue is often sufficiently pure. If necessary, purify via high-vacuum distillation (Kugelrohr) or flash chromatography on basic alumina (silica gel may cause hydrolysis).
Stereochemical Control: The (Z)-Isomer
The formation of the (Z)-isomer is governed by the minimization of allylic strain (
-
Mechanism: In tertiary enamino esters (no H-bonding stabilization), the (E)-isomer places the bulky amino group and the ester group on opposite sides, which is often sterically favored.
-
The (Z)-Anomaly: However, for this specific substrate (phenyl at the
-position), the steric clash between the Phenyl ring and the Ester group (in the E-isomer) competes with the clash between the Diethylamino group and the Ester group (in the Z-isomer). -
Result: The product often exists as a mixture, but the (Z)-isomer can be enriched thermodynamically or separated based on solubility differences. The (Z)-configuration places the phenyl ring trans to the ester, avoiding the severe steric penalty of two large planar groups being cis.
Part 3: Reactivity & Applications
The core utility of CAS 6288-55-7 lies in its ability to act as a "vinylogous amide" that can undergo transamination . The diethylamino group is a good leaving group relative to primary aromatic amines.
Transamination-Cyclization (Quinoline Synthesis)
This is the primary application in drug discovery. The diethylamino group is displaced by an aniline derivative, followed by thermal cyclization (Conrad-Limpach or Gould-Jacobs type).
Reaction Pathway Diagram
Figure 2: Pathway for converting the enamino ester into a quinoline scaffold via transamination.[1]
Key Advantages in Synthesis
-
Regiocontrol: Unlike reacting a
-keto ester directly with an aniline (which can form both anilides and enamines), starting with the pre-formed diethylamino enamine ensures the formation of the enamine bond at the -position exclusively. -
Mild Conditions: Transamination often proceeds at lower temperatures than direct condensation, protecting sensitive functional groups on the aniline.
Part 4: Analytical Characterization
To validate the synthesis of CAS 6288-55-7, researchers should look for specific NMR signatures.
Proton NMR ( NMR, , 400 MHz)
- 1.0–1.2 ppm (Triplets): Two methyl groups from the diethylamine and one from the ethyl ester (overlapping).
-
3.0–3.4 ppm (Quartets): Methylene protons of the diethylamine (
). Broadening may occur due to restricted rotation around the bond. -
4.0–4.2 ppm (Quartet): Methylene protons of the ethyl ester (
). -
4.8–5.5 ppm (Singlet): The Vinyl Proton (
). This is the diagnostic peak.-
(Z)-Isomer: Typically resonates upfield (lower ppm) due to shielding by the twisted phenyl ring or amine anisotropy compared to the (E)-isomer.
-
- 7.2–7.5 ppm (Multiplet): Phenyl aromatic protons.
Infrared Spectroscopy (IR)
-
1680–1700 cm
: Ester Carbonyl ( ). Shifted to lower wavenumber compared to saturated esters due to conjugation. -
1600–1620 cm
: Alkene ( ) stretch, intensified by the push-pull character (amine donor, ester acceptor).
Part 5: Safety & Handling
-
Hazards: As with most enamino esters, treat as an Irritant (Skin/Eye/Respiratory) .
-
Stability: Susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent reversion to ethyl benzoylacetate and diethylamine.
-
Spill Cleanup: Absorb with sand or vermiculite. Do not use water initially as it may hydrolyze the compound, releasing diethylamine (fishy odor, basic).
References
-
General Synthesis of
-Enamino Esters:-
Methodology: L. Crouch, "Synthetic routes to
-enamino esters," Tetrahedron, vol. 65, no. 12, 2009.
-
-
Transamination Reactivity
-
Quinoline Synthesis (Gould-Jacobs Context)
-
Application: Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, vol. 61, no. 10, 1939.
-
-
Spectroscopic Data (Analogues)
-
Data: National Institute of Advanced Industrial Science and Technology (AIST), "Spectral Database for Organic Compounds (SDBS)."
-
Sources
- 1. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. jelsciences.com [jelsciences.com]
